N-Acetylglycylglycyl-L-alanylglycylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetylglycylglycyl-L-alanylglycylglycinamide is a synthetic peptide compound with the molecular formula C19H32N8O8 This compound is composed of a sequence of amino acids, including glycine, alanine, and acetylated glycine, linked together through peptide bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylglycylglycyl-L-alanylglycylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The initial amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The N-terminal protecting group is removed to expose the amine group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, solvent, and reagent concentrations, to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Acetylglycylglycyl-L-alanylglycylglycinamide can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the peptide into individual amino acids.
Oxidation: The compound can undergo oxidation reactions, particularly at the amino acid side chains, resulting in the formation of oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Hydrolysis: Yields individual amino acids such as glycine and alanine.
Oxidation: Produces oxidized derivatives of the peptide.
Substitution: Results in modified peptides with new functional groups.
Scientific Research Applications
N-Acetylglycylglycyl-L-alanylglycylglycinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and peptide bond formation.
Biology: Investigated for its potential role in protein-protein interactions and as a substrate for enzymatic studies.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based drugs.
Industry: Utilized in the development of novel materials and as a building block for the synthesis of more complex peptides and proteins.
Mechanism of Action
The mechanism of action of N-Acetylglycylglycyl-L-alanylglycylglycinamide depends on its specific application. In general, the compound can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can influence the structure and function of proteins, enzymes, and other biomolecules, leading to various biological effects. The molecular targets and pathways involved may include specific receptors, enzymes, and signaling pathways relevant to the compound’s intended use.
Comparison with Similar Compounds
Similar Compounds
N-Acetylalanine: A simple acetylated amino acid with similar structural features.
N-Acetylglucosamine: A monosaccharide derivative with acetylation, used in various biological processes.
N-Acetylcysteine: An acetylated amino acid with antioxidant properties.
Uniqueness
N-Acetylglycylglycyl-L-alanylglycylglycinamide is unique due to its specific peptide sequence and the presence of multiple acetylated glycine residues. This structure imparts distinct physicochemical properties and potential biological activities that differentiate it from other acetylated compounds. Its ability to form specific interactions with biological molecules makes it a valuable tool in research and potential therapeutic applications.
Properties
CAS No. |
201488-47-3 |
---|---|
Molecular Formula |
C13H22N6O6 |
Molecular Weight |
358.35 g/mol |
IUPAC Name |
(2S)-2-[[2-[(2-acetamidoacetyl)amino]acetyl]amino]-N-[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]propanamide |
InChI |
InChI=1S/C13H22N6O6/c1-7(13(25)18-5-11(23)16-3-9(14)21)19-12(24)6-17-10(22)4-15-8(2)20/h7H,3-6H2,1-2H3,(H2,14,21)(H,15,20)(H,16,23)(H,17,22)(H,18,25)(H,19,24)/t7-/m0/s1 |
InChI Key |
ZZURVUKGQXDFCO-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)NCC(=O)N)NC(=O)CNC(=O)CNC(=O)C |
Canonical SMILES |
CC(C(=O)NCC(=O)NCC(=O)N)NC(=O)CNC(=O)CNC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.